Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid structure
80126-54-1 structure
Produktname:(R)-2-Amino-3-(o-tolyl)propanoic acid
CAS-Nr.:80126-54-1
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD01860870
CID:60187
PubChem ID:6951464

(R)-2-Amino-3-(o-tolyl)propanoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (R)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methyl-D-phenylalanine
    • 2-Methylphenyl-D-alanine
    • D-2-Methylphe
    • D-2-METHYLPHENYLALANINE
    • D-phe(2-Me)-OH
    • o-Methyl-D-phenylalanine
    • (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
    • D-2-Methyl Phenylalanine
    • DTXSID301313334
    • (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate
    • H-O-ME-D-PHE-OH
    • D-Phenylalanine, 2-methyl-
    • PS-12170
    • H-D-PHE(2-ME)-OH
    • AM83410
    • 2-Methy-D-Phenylalanine
    • MFCD01860870
    • CS-0152968
    • AC-5867
    • A839847
    • 80126-54-1
    • D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)
    • AKOS016843584
    • SCHEMBL383453
    • EN300-1298518
    • 2-Methyl-D-phenylalanine (ACI)
    • (R)-2-Amino-3-(o-tolyl)propanoicacid
    • (R)-2-Amino-3-o-tolylpropionic acid
    • D-2′-Methylphenylalanine
    • MDL: MFCD01860870
    • Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
    • InChI-Schlüssel: NHBKDLSKDKUGSB-SECBINFHSA-N
    • Lächelt: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 179.09500
  • Monoisotopenmasse: 179.095
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 182
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 63.3A^2
  • XLogP3: _1.2

Experimentelle Eigenschaften

  • Dichte: 1.165
  • Siedepunkt: 326.2°C at 760 mmHg
  • Flammpunkt: 151.1 °C
  • Brechungsindex: 1.561
  • PSA: 49.33000
  • LogP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Sicherheitsinformationen

  • Gefahrenhinweis: H302-H315-H319-H335
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Lagern bei -15° C

(R)-2-Amino-3-(o-tolyl)propanoic acid Zolldaten

  • HS-CODE:2922499990
  • Zolldaten:

    China Zollkodex:

    2922499990

    Übersicht:

    2922499990 Andere Aminosäuren und ihre Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%Steuerrückerstattungssatz:9.0% RegulierungsbedingungenAB (Zollabfertigungsformular für eingehende Waren, Zollabfertigungsformular für ausgehende Waren)MFN-Tarif:6.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden

    Regulierungsbedingungen:

    A.Zollabfertigungsformular für eingehende Waren
    B.Zollabfertigungsformular für ausgehende Waren

    Kategorie Inspektion und Quarantäne:

    P.Importierte Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse
    Q.Ausgehende Tiere und Pflanzen\Quarantäne tierischer und pflanzlicher Erzeugnisse
    R.Sanitäre Überwachung und Inspektion von importierten Lebensmitteln
    S.Sanitäre Überwachung und Inspektion von exportierten Lebensmitteln
    M.Wareninspektion bei der Einfuhr
    N.Wareninspektion bei Ausfuhren

    Zusammenfassung:

    HS:2922499990 andere Aminosäuren, ausgenommen solche, die mehr als eine Art Sauerstofffunktion enthalten, und ihre Ester; MwSt:17,0% Steuerermäßigungssatz:9,0% AufsichtsbedingungenMFN-Tarif:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM220356-5g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 97%
5g
$112 2024-07-23
TRC
M327270-25g
2-Methyl-D-phenylalanine
80126-54-1
25g
$ 825.00 2022-06-04
Enamine
EN300-1298518-100.0g
(2R)-2-amino-3-(2-methylphenyl)propanoic acid
80126-54-1 95%
100g
$1249.0 2023-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13130-10g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1
10g
¥1176.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R13130-25g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1
25g
¥2896.0 2021-09-08
Apollo Scientific
OR14700-5g
2-Methyl-D-phenylalanine
80126-54-1 97%
5g
£82.00 2025-02-19
abcr
AB165755-1 g
D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); .
80126-54-1
1g
€126.60 2023-06-23
AAPPTec
UHF254-1g
H-D-Phe(2-Me)-OH
80126-54-1
1g
$50.00 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-269981-100 mg
o-Methyl-D-phenylalanine,
80126-54-1
100MG
¥730.00 2023-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC824-5g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 97%
5g
867.0CNY 2021-07-10

(R)-2-Amino-3-(o-tolyl)propanoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referenz
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 9, rt
Referenz
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referenz
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Ammonium acetate ;  1 min, heated; 0.5 min, cooled; heated
1.2 Reagents: Acetic acid Solvents: Water ;  0.5 h, reflux; cooled; overnight, 4 °C
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referenz
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referenz
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
2.2 Reagents: Methanol
Referenz
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
1.2 Reagents: Methanol
Referenz
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
3.2 Reagents: Methanol
Referenz
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:80126-54-1)(R)-2-Amino-3-(o-tolyl)propanoic acid
A839847
Reinheit:99%
Menge:5.0g
Preis ($):170.0